2-アミノ-4-ヘキセン酸

概要

説明

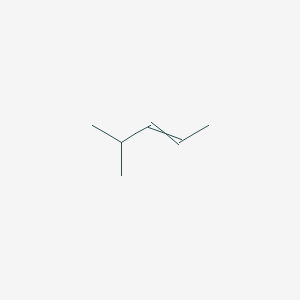

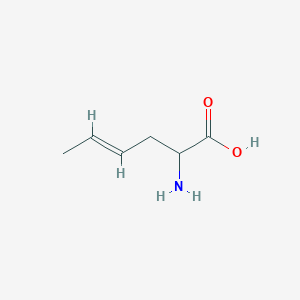

“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “2-Amino-4-hexenoic acid” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

Amino acids, including “2-Amino-4-hexenoic acid”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .

科学的研究の応用

代謝拮抗抗生物質

2-アミノ-4-メチル-5-ヘキセン酸は、2-アミノ-4-ヘキセン酸と類似した化合物であり、自然発生的な代謝拮抗抗生物質として同定されています。 . 代謝拮抗抗生物質とは、細胞内の正常な代謝過程を阻害する物質であり、多くの場合、必須分子の構造を模倣することで機能します。これは細菌の増殖を抑制することができ、これらの化合物は細菌感染症の治療に有効である可能性があります。

生化学研究

この化合物は、生化学研究、特にアミノ酸に関する研究で使用されてきました。 . 例えば、他の複雑な分子の合成に使用されています。 .

真菌研究

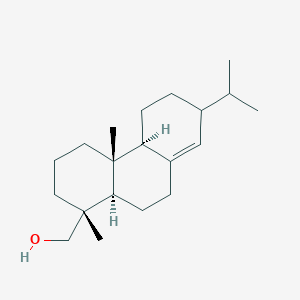

2-アミノ-4-ヘキセン酸および関連する化合物は、テングタケ属のキノコなど、特定の種類の真菌に見られます。 . これらの化合物は、これらの真菌の生化学と生態学を調査する研究で、潜在的に使用できます。

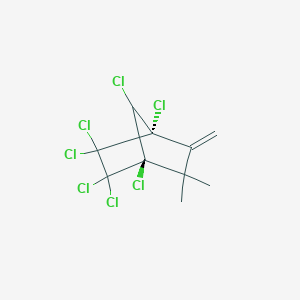

クロロアミノ酸研究

2-アミノ-4-ヘキセン酸と類似した、塩素を含む非タンパク質アミノ酸が、テングタケ属のキノコの子実体で発見されました。 . この発見は、クロロアミノ酸の様々な生物学的システムにおける役割と影響に関するさらなる研究につながる可能性があります。

Safety and Hazards

The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

作用機序

Target of Action

The primary target of 2-Amino-4-hexenoic acid is the caseinolytic protein ClpC1 . This protein plays a crucial role in the regulation of protein homeostasis in cells .

Mode of Action

2-Amino-4-hexenoic acid interacts with its target, ClpC1, and increases the activities of ClpC1 ATPase and the associated ClpC1/P1/P2 protease complex . This interaction leads to cell death by uncontrolled protein degradation .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4-hexenoic acid are primarily related to protein homeostasis . The compound’s interaction with ClpC1 disrupts the normal function of this protein, leading to uncontrolled protein degradation and ultimately cell death .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically suggests good bioavailability .

Result of Action

The primary result of 2-Amino-4-hexenoic acid’s action is the induction of cell death through uncontrolled protein degradation . This occurs as a result of the compound’s interaction with ClpC1, disrupting the normal function of this protein .

特性

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

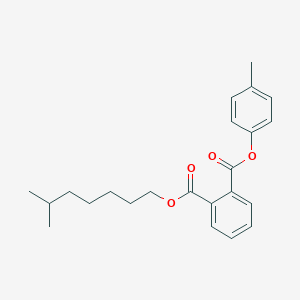

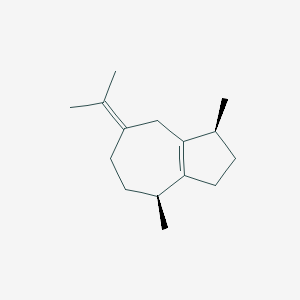

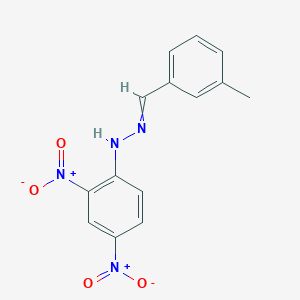

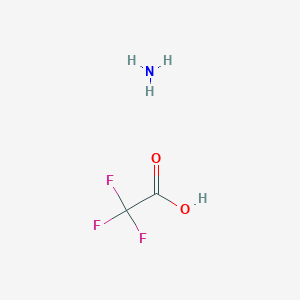

Feasible Synthetic Routes

Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?

A1: 2-Amino-4-hexenoic acid acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. 2-amino-4-hexenoic acid exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.

Q2: Can 2-amino-4-hexenoic acid be utilized in protein engineering applications?

A2: Yes, research demonstrates the successful incorporation of 2-amino-4-hexenoic acid into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.

Q3: Is there evidence of 2-amino-4-hexenoic acid being produced naturally?

A3: Interestingly, 2-amino-4-hexenoic acid is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。